molecular formula C18H26N4O2 B2579986 1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperidine-4-carboxamide CAS No. 734544-91-3

1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperidine-4-carboxamide

Cat. No. B2579986
CAS RN: 734544-91-3
M. Wt: 330.432
InChI Key: TXCYXOIETCYSDP-UHFFFAOYSA-N
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Description

The compound “1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperidine-4-carboxamide” is a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide . It is used in the treatment of Alzheimer’s disease (AD) as an acetylcholinesterase inhibitor .


Synthesis Analysis

The compound is synthesized for the treatment of Alzheimer’s disease (AD). The bioactivities of the synthesized compounds were evaluated by the Ellman’s method . The synthesis process involves multiple steps, starting from 2-phenylindole .


Molecular Structure Analysis

The molecular structure of the compound was confirmed by single-crystal X-ray crystallographic studies . The compound was crystallized in a monoclinic crystal system with a space group of C 2 .


Chemical Reactions Analysis

The compound exhibits inhibitory activity against acetylcholinesterase (AChE) with IC 50 of 0.90 μM, and poor inhibitory activity against butyrylcholinesterase (BuChE) with IC 50 of 7.53 μM . This indicates that the compound is a selective AChE inhibitor .


Physical And Chemical Properties Analysis

The compound has a yield of 57% and a melting point of 162–165 °C . The IR Ranges (ATR, cm−1) are as follows: N–H stretch: 3481.78, C–H aromatic: 3038.96, C–H aliphatic: 2809.86, C–H aliphatic bend (CH2): 1433.42, C=C stretch: 1601.73, C–N aromatic: 1233.37 .

Scientific Research Applications

Alzheimer’s Disease Treatment

This compound has been studied for its potential as an acetylcholinesterase inhibitor (AChEI) for treating Alzheimer’s disease (AD) . AChEIs are crucial in managing AD symptoms by increasing the level of acetylcholine in the brain, which is typically lower in AD patients. The compound exhibited potent inhibitory activity against acetylcholinesterase (AChE) with an IC50 of 0.90 μM, suggesting its potential as a lead compound for AD drug development .

Anticonvulsant Activity

Research has shown that derivatives of this compound have been synthesized and tested for anticonvulsant activity . These studies are significant as they contribute to the development of new treatments for epilepsy and other seizure-related disorders. The initial screenings used standard maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens in mice, which are common methods for evaluating anticonvulsant properties .

Biochemical Enzyme Inhibition

In biochemistry, the compound’s derivatives have been evaluated for their ability to inhibit butyrylcholinesterase (BuChE), an enzyme with a broader substrate specificity than AChE . This inhibition is important because BuChE can modulate acetylcholine, thus enhancing cognitive functions, which is particularly relevant in the context of neurodegenerative diseases like AD .

Pharmacological Selectivity

The compound has been highlighted for its selective inhibition properties. It showed poor inhibitory activity against BuChE compared to AChE, indicating a higher selectivity towards AChE . This selectivity is advantageous in pharmacology as it allows for targeted therapy with potentially fewer side effects.

Molecular Docking Studies

Molecular docking studies have confirmed the selective inhibition of AChE by this compound, which is a critical step in drug design . These studies help in understanding the interaction between the compound and the enzyme at a molecular level, providing insights into the binding affinity and mechanism of action.

Kinetic Study of Enzyme Inhibition

The compound’s mechanism of inhibition against AChE was analyzed through kinetic studies, revealing that it acts as a mixed-type inhibitor of competitive and non-competitive inhibition . This information is vital for the development of enzyme inhibitors as it guides the optimization of the compound for better efficacy and potency.

properties

IUPAC Name

1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c19-18(24)15-6-8-20(9-7-15)14-17(23)22-12-10-21(11-13-22)16-4-2-1-3-5-16/h1-5,15H,6-14H2,(H2,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCYXOIETCYSDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperidine-4-carboxamide

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